![molecular formula C13H22N2O3 B2951201 [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE CAS No. 906512-23-0](/img/structure/B2951201.png)
[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The compound, also known as “N1,N1-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine” or “N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine”, is part of a class of molecules that contain the trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The primary targets of these compounds include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . In addition, the compound can inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, by inhibiting tubulin, it can disrupt microtubule dynamics, which is crucial for cell division and thus can lead to cell cycle arrest . By inhibiting Hsp90, it can disrupt the proper folding of several client proteins, many of which are involved in signal transduction pathways .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in a hygroscopic, -20°C freezer, under an inert atmosphere
生化分析
Biochemical Properties
The TMP group, to which [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE belongs, has been found to interact with various enzymes and proteins. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In terms of cellular effects, this compound and other TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . The final step involves the alkylation of the amine with dimethylamine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives .
科学研究应用
[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.
Combretastatin (CA) derivatives: Potent microtubule targeting agents.
Uniqueness
[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE is unique due to its trimethoxyphenyl group, which imparts versatile pharmacophore properties, making it a valuable compound in various biomedical applications .
属性
IUPAC Name |
N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-15(2)10(8-14)9-6-11(16-3)13(18-5)12(7-9)17-4/h6-7,10H,8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKKIJXJEPUFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
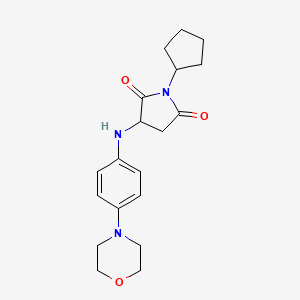
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2951119.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2951122.png)
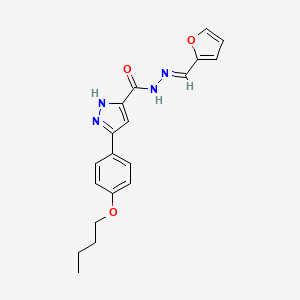
![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
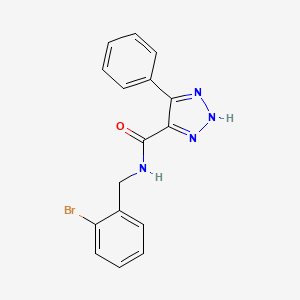
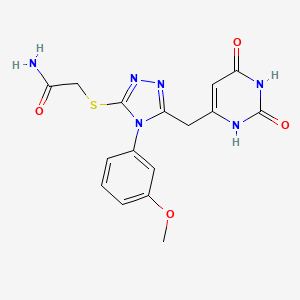
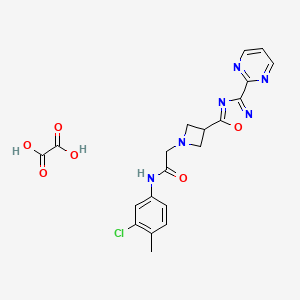
![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)
![Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate](/img/structure/B2951140.png)
![2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2951141.png)
